1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride
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Overview
Description
1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride is a chemical compound that belongs to the piperazine class of chemicals. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Piperazine compounds generally result in the paralysis of parasites, facilitating their removal or expulsion from the host body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride typically involves the reaction of piperazine with 3-bromoanisole under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the bromine-substituted carbon of 3-bromoanisole, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The compound can be reduced to remove the methoxy group or to alter the piperazine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors and enzymes.
Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter systems.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the propyl group, resulting in different pharmacological properties.
1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, leading to different chemical reactivity and biological activity.
1-(3-Trifluoromethylphenyl)piperazine: The trifluoromethyl group imparts unique electronic properties compared to the methoxy group.
Uniqueness
1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride is unique due to the presence of both the methoxyphenyl and propyl groups, which together influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(3-methoxyphenyl)propyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16;;/h2,4,6,12,15H,3,5,7-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDGUDHMYJIYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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